Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Brand Name:
Vulcanchem
CAS No.:
93589-69-6
VCID:
VC21204477
InChI:
InChI=1S/C17H20O4S2/c18-14-1-5-16(6-2-14)22-11-9-20-13-21-10-12-23-17-7-3-15(19)4-8-17/h1-8,18-19H,9-13H2
SMILES:
C1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O
Molecular Formula:
C17H20O4S2
Molecular Weight:
352.5 g/mol
Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
CAS No.: 93589-69-6
Cat. No.: VC21204477
Molecular Formula: C17H20O4S2
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93589-69-6 |
|---|---|
| Molecular Formula | C17H20O4S2 |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 4-[2-[2-(4-hydroxyphenyl)sulfanylethoxymethoxy]ethylsulfanyl]phenol |
| Standard InChI | InChI=1S/C17H20O4S2/c18-14-1-5-16(6-2-14)22-11-9-20-13-21-10-12-23-17-7-3-15(19)4-8-17/h1-8,18-19H,9-13H2 |
| Standard InChI Key | QBZPUSKHVURBGP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O |
| Canonical SMILES | C1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator